molecular formula C12H18N2O3 B1397303 Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate CAS No. 1219957-49-9

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate

Cat. No. B1397303
M. Wt: 238.28 g/mol
InChI Key: PVZOGMQQRGQIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is a chemical compound with the molecular formula C12H18N2O3 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use .

Scientific Research Applications

Synthesis and Antibacterial Applications

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate serves as a precursor in the synthesis of novel antibacterial agents. A study by Shakir, Saoud, and Hussain (2020) illustrated the synthesis of novel 2-chloro-[1,3] benzoxazine ring derivatives from ethyl 4-((2-hydroxy-3-methoxybenzyl) amino)benzoate. These derivatives exhibited significant antibacterial ability against both gram-negative and gram-positive bacteria (Shakir, Saoud, & Hussain, 2020).

Optical Nonlinear Properties

The compound has been studied for its nonlinear optical properties. Abdullmajed et al. (2021) synthesized Schiff base compounds derived from ethyl-4-amino benzoate and analyzed their nonlinear refractive index, demonstrating their potential as optical limiters (Abdullmajed et al., 2021).

Crystal Packing and Interactions

In crystallography, ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate-related compounds are used to study crystal packing interactions. Zhang, Wu, and Zhang (2011) reported on the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, highlighting the role of nonhydrogen bonding interactions such as N⋯π and O⋯π types in the formation of complex crystal structures (Zhang, Wu, & Zhang, 2011).

Physico-Chemical Properties in Drug Development

The physico-chemical properties of derivatives of this compound are significant in understanding the structure and biological activity of drugs. Stankovicová et al. (2014) examined the physico-chemical characteristics such as lipophilicity and surface tension of various derivatives, aiding in the understanding of their pharmacological properties (Stankovicová et al., 2014).

Anti-Juvenile Hormone Activity

Research by Ishiguro et al. (2003) explored the use of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a derivative, as an anti-juvenile hormone agent, demonstrating its effectiveness in inducing precocious metamorphosis in larvae (Ishiguro et al., 2003).

Supramolecular Structures

The compound has also been studied for its role in forming hydrogen-bonded supramolecular structures. Portilla et al. (2007) investigated ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, revealing its ability to form complex multi-dimensional structures through hydrogen bonding (Portilla et al., 2007).

Synthesis Technology

The synthesis technology of related compounds like ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, as studied by Qiao-yun (2012), is vital for large-scale production and industrial application, showing high yield and stability (Qiao-yun, 2012).

Safety And Hazards

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-amino-4-(2-methoxyethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-17-12(15)9-4-5-11(10(13)8-9)14-6-7-16-2/h4-5,8,14H,3,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZOGMQQRGQIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Bäurle, J Nagel, O Peters, N Bräuer… - Journal of Medicinal …, 2019 - ACS Publications
The presence and growth of endometrial tissue outside the uterine cavity in endometriosis patients are primarily driven by hormone-dependent and inflammatory processes—the latter …
Number of citations: 18 pubs.acs.org

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